2-[2-(2,4-Difluoro-phenoxy)ethyl]-1,3-dioxane
Description
Chemical Structure: 2-[2-(2,4-Difluoro-phenoxy)ethyl]-1,3-dioxane (C₁₂H₁₃F₂O₃) consists of a six-membered 1,3-dioxane ring with a 2-(2,4-difluorophenoxy)ethyl substituent. This compound is of interest in medicinal chemistry and materials science due to its balanced polarity and stability .
Properties
IUPAC Name |
2-[2-(2,4-difluorophenoxy)ethyl]-1,3-dioxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O3/c13-9-2-3-11(10(14)8-9)15-7-4-12-16-5-1-6-17-12/h2-3,8,12H,1,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRNDTJJENBRIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCOC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-Difluoro-phenoxy)ethyl]-1,3-dioxane typically involves the reaction of 2,4-difluorophenol with ethylene oxide to form 2-(2,4-difluorophenoxy)ethanol. This intermediate is then reacted with 1,3-dioxane under acidic conditions to yield the final product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the formation of the dioxane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,4-Difluoro-phenoxy)ethyl]-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The difluorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-[2-(2,4-Difluoro-phenoxy)ethyl]-1,3-dioxane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[2-(2,4-Difluoro-phenoxy)ethyl]-1,3-dioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group can enhance binding affinity and specificity, leading to potent biological effects. The dioxane ring may also contribute to the compound’s stability and solubility, facilitating its use in various applications.
Comparison with Similar Compounds
Fluorophenoxy-Substituted 1,3-Dioxanes and Dioxolanes
Key structural analogs include:
Key Differences :
- Ring Size : 1,3-dioxane (6-membered) vs. dioxolane (5-membered). Dioxolanes exhibit higher reactivity due to ring strain but lower thermal stability .
- Fluorine Position : 2,4-difluoro substitution (meta/para) vs. 3,4-difluoro (ortho/meta). Electron-withdrawing effects vary, influencing solubility and intermolecular interactions .
Brominated Derivatives
Bromoethyl-substituted dioxanes, such as 2-(2-bromoethyl)-1,3-dioxane (C₆H₁₁BrO₂), are precursors in nucleophilic substitution reactions. Compared to the target compound:
Non-Fluorinated Analogs
Compounds like 2-(2-phenoxyethyl)-1,3-dioxane (C₁₂H₁₆O₃) lack fluorine substituents. Key contrasts:
Biological Activity
2-[2-(2,4-Difluoro-phenoxy)ethyl]-1,3-dioxane is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a dioxane ring structure that contributes to its chemical stability and reactivity. The difluorophenoxy group enhances its interaction with biological targets, which may include enzymes and receptors involved in various biochemical pathways.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Studies have shown that compounds with similar structures often interact with cell membranes or disrupt metabolic processes in microorganisms.
- Mechanism of Action : The difluorophenoxy group is believed to interact with specific enzymes or receptors, potentially inhibiting their activity. The dioxane moiety may enhance binding affinity to these targets.
Pharmacological Applications
Ongoing research is exploring the compound's potential as a pharmaceutical intermediate. Its unique structure allows it to act on various biological pathways, making it a candidate for drug development.
- Case Study : A study investigated the effects of similar compounds on immune modulation. While specific data on this compound was not detailed, related compounds showed promising results in enhancing immune responses in mouse models .
Research Findings
Recent studies have focused on the synthesis of derivatives of this compound to evaluate their biological activities. These derivatives are tested for their efficacy against various pathogens.
| Compound | Activity | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | Antimicrobial | TBD | |
| Related Compound A | Antifungal | 15 | |
| Related Compound B | Immune Modulation | 20 |
Future Directions
The exploration of this compound's biological activity is still in its early stages. Future research should focus on:
- In Vivo Studies : Conducting animal studies to assess therapeutic efficacy and safety profiles.
- Mechanistic Studies : Elucidating the exact molecular mechanisms through which the compound exerts its biological effects.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
